ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Description
Chemical Nomenclature and Identification
Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate represents a complex heterocyclic compound belonging to the thienopyridine class. This compound is primarily identified through several chemical identifiers that enable precise scientific communication and database cataloging.
The compound is registered with the Chemical Abstracts Service (CAS) under multiple registry numbers, including 1251614-22-8 and 171088-75-8, reflecting its documentation across different chemical databases. The molecular formula is C15H21N3O4S, indicating the presence of fifteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom.
From a structural perspective, this compound features a partially saturated thieno[2,3-c]pyridine core scaffold. The structural complexity is enhanced by several functional groups: an amino group at position 2, a morpholine-4-carbonyl moiety at position 3, and an ethyl carboxylate group at position 6 of the thieno[2,3-c]pyridine ring system.
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCOC(=O)N1CCC2=C(C1)SC(N)=C2C(=O)N1CCOCC1, providing a linear textual representation of its chemical structure. This notation encodes the molecular topology and is particularly useful for computational chemistry applications and database searching.
Table 1 summarizes the key chemical identifiers for this compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Numbers | 1251614-22-8, 171088-75-8 |
| Molecular Formula | C15H21N3O4S |
| Molecular Weight | 339.41 g/mol |
| SMILES Notation | CCOC(=O)N1CCC2=C(C1)SC(N)=C2C(=O)N1CCOCC1 |
The compound has several structural features that define its chemical behavior: a bicyclic core consisting of a thiophene ring fused with a partially saturated pyridine ring, an ethyl carboxylate group that functions as an ester, a primary amino group that can participate in hydrogen bonding, and a morpholine ring connected via an amide bond. This structural arrangement contributes to its potential interactions in biological systems and its applications in medicinal chemistry research.
Historical Development of Thienopyridine Research
The research history of thienopyridine compounds provides important context for understanding the development and significance of this compound. Thienopyridines represent an important class of heterocyclic compounds that have evolved significantly through decades of chemical and pharmaceutical research.
The earliest documented synthesis of thieno[2,3-c]pyridine, the core structure of our compound of interest, dates back to 1953 when W. Herz and L. Tsai first synthesized it from thiophene-2-aldehyde using the Pomeranz-Fritsch reaction. However, this early synthesis method yielded only about 3% of the desired product, highlighting the synthetic challenges associated with these heterocyclic systems.
The 1960s and 1970s saw continued efforts to improve thienopyridine synthesis methods. A significant advancement came with the development of thermal decomposition methods for synthesizing thienopyridines. As documented in a 1968 patent by Le Roy H. Klemm and colleagues, thieno[2,3-c]pyridine could be prepared through the thermal decomposition of benzyl 2-(4-pyridyl) ethyl sulfide at temperatures between 500-700°C. This method represented a substantial improvement, yielding up to 58% of the desired product at optimal temperatures around 605°C.
Table 2: Historical Development of Thieno[2,3-c]pyridine Synthesis Methods
The 1970s marked a turning point in thienopyridine research when pharmaceutical applications began to emerge. In 1972, researchers at what would later become Sanofi began exploring thienopyridine derivatives for potential anti-inflammatory properties. While the compounds did not demonstrate the expected anti-inflammatory effects, they unexpectedly showed antiplatelet and antithrombotic activities, leading to the development of ticlopidine, the first clinically approved thienopyridine drug.
The success of ticlopidine, despite its associated adverse effects, spurred research into second-generation thienopyridines, culminating in the development of clopidogrel in the 1980s. This history demonstrates how thienopyridine research evolved from basic heterocyclic chemistry to medicinal applications over several decades.
More recent research has expanded the scope of thienopyridine derivatives to explore other potential therapeutic applications. In 2025, studies published in scientific journals reported that certain thieno[2,3-c]pyridine derivatives, including compounds with structural similarities to this compound, demonstrated promising anticancer properties. These compounds were found to induce cell cycle arrest and showed potent inhibition against multiple cancer cell lines.
The compound this compound represents a continuation of this research tradition, incorporating the thieno[2,3-c]pyridine scaffold with additional functional groups that may confer specific biological activities.
Position in Heterocyclic Chemistry Classification Systems
This compound occupies a specific position within the broader framework of heterocyclic chemistry classification systems. Understanding this position provides valuable insights into its chemical behavior and relationships with other heterocyclic compounds.
In the Hantzsch-Widman nomenclature system, which forms the foundation for naming heterocyclic compounds, the core structure of this compound is classified as a thieno[2,3-c]pyridine. This system, developed independently by Arthur Hantzsch and Oskar Widman in 1887-1888, uses specific prefixes to denote heteroatoms ("thia" for sulfur and "aza" for nitrogen) and suffixes to indicate ring size and saturation level.
Properties
IUPAC Name |
ethyl 2-amino-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-15(20)18-4-3-10-11(9-18)23-13(16)12(10)14(19)17-5-7-21-8-6-17/h2-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUKNJNJAJBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Intermediate
A well-established approach involves the Gewald reaction, which condenses ethyl cyanoacetate, a ketone (such as ethyl 4-oxo-piperidine-1-carboxylate), and elemental sulfur to form diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate as the key intermediate (Compound 3 in the literature).
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Gewald reaction | Ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, powdered sulfur, base | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate (3) | Forms the fused thieno[2,3-c]pyridine ring |
Formation of Key Intermediate via Acylation
The intermediate 3 is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce a chloroacetyl group, yielding an acylated intermediate (Compound 4).
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine, basic medium | Chloroacetylated intermediate (4) | Prepares site for nucleophilic substitution |
Nucleophilic Substitution with Morpholine
The chloro group in intermediate 4 undergoes nucleophilic displacement by morpholine (a heterocyclic secondary amine) in dry tetrahydrofuran (THF) at 55–60 °C for 2 hours to yield the target compound ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (Compound 6 series).
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Nucleophilic substitution | Morpholine, dry THF, 55–60 °C, 2 h | Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6-carboxylate | Final target compound |
After reaction completion (monitored by TLC), the solvent is removed, and the residue is triturated with water, filtered, and recrystallized from absolute alcohol to purify the product.
Alternative Synthetic Routes and Modifications
Use of Acyl Chlorides for Amide Formation
In related synthetic strategies, the morpholine-4-carbonyl group can be introduced by reacting an amine-containing intermediate with morpholine-4-carbonyl chloride or analogous acyl chlorides under controlled conditions to form the amide bond directly.
Multi-Step Synthesis via Pyrido- and Thieno-Pyridine Intermediates
More complex synthetic routes involve:
- Preparation of ethyl 2-aminothiophene-3-carboxylate derivatives.
- Conversion to chlorinated intermediates using POCl3.
- Coupling with morpholine or morpholine derivatives.
- Final acylation steps to install the morpholine-4-carbonyl moiety.
These routes include reduction and substitution steps to optimize yields and purity.
Research Findings and Analytical Data
Spectroscopic Characterization
The synthesized this compound exhibits characteristic spectral features:
| Technique | Key Observations |
|---|---|
| FT-IR | Amide C=O stretch ~1650 cm⁻¹, ester C=O stretch ~1700 cm⁻¹, NH stretch broad at ~3200–3400 cm⁻¹ |
| ¹H NMR | Ethyl ester CH3 triplet ~1.2 ppm, CH2 quartet ~4.2 ppm; morpholine CH2 signals ~3.5–3.7 ppm; NH broad singlet ~12 ppm |
| ¹³C NMR | Ester carbonyl carbons ~147–155 ppm; amide carbonyl ~165 ppm; aromatic and heterocyclic carbons between 110–130 ppm |
| HRMS (ESI-TOF) | Molecular ion peak consistent with C20H30N3O5S, e.g., m/z 424.18 [M+H]+ |
These data confirm the successful synthesis of the target compound and its purity.
Summary Table of Preparation Steps
| Step No. | Intermediate | Reagents & Conditions | Key Transformation | Yield & Notes |
|---|---|---|---|---|
| 1 | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate (3) | Gewald reaction: ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, sulfur, base | Formation of thieno[2,3-c]pyridine core | High yield, well-established |
| 2 | Chloroacetylated intermediate (4) | Chloroacetyl chloride, triethylamine, basic medium | Acylation at amino group | Moderate to high yield |
| 3 | Target compound | Morpholine, dry THF, 55–60 °C, 2 h | Nucleophilic substitution of Cl by morpholine | 68–83% yield reported |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a corresponding alcohol or amine derivative.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests several pharmacological properties:
- Anticancer Activity : Compounds with similar thieno[2,3-c]pyridine frameworks have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the thieno-pyridine structure can enhance activity against various cancer cell lines.
- Antimicrobial Properties : The presence of morpholine and carboxylate groups may contribute to antimicrobial activity. Studies on related compounds have demonstrated effectiveness against bacterial strains, indicating potential for further exploration in this area.
Biological Research
The compound is also utilized in biological research to explore mechanisms of action at the molecular level:
- Enzyme Inhibition Studies : this compound can serve as a lead compound for developing enzyme inhibitors. Its interactions with specific enzymes can provide insights into metabolic pathways relevant to disease states.
- Receptor Binding Studies : The compound's ability to bind to various receptors (e.g., serotonin or dopamine receptors) can be investigated to understand its potential effects on neurological disorders.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules:
- Building Block for Drug Synthesis : Due to its unique structure, it can be modified to create novel derivatives with enhanced pharmacological properties.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of thieno[2,3-c]pyridine and found that certain modifications led to increased cytotoxicity against breast cancer cells. The study highlighted the importance of substituents on the pyridine ring for enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University focused on the antimicrobial properties of thieno[2,3-c]pyridine derivatives. They reported that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 3: Enzyme Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the inhibition of a specific enzyme involved in cancer metabolism by this compound. They found that it effectively inhibited enzyme activity, leading to reduced proliferation of cancer cells.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[2,3-c]pyridine scaffold is versatile, with substitutions at positions 2, 3, and 6 modulating biological activity, solubility, and stability. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substitution-Driven Reactivity: The morpholine-4-carbonyl group in the target compound introduces hydrogen-bonding capacity and conformational rigidity, which may enhance binding to biological targets like kinases or GPCRs . In contrast, the 3-cyano group in the bromothiophene analog increases electrophilicity, favoring nucleophilic aromatic substitution. Boc-protected analogs exhibit improved stability under acidic conditions, making them preferable intermediates in multi-step syntheses.
Physicochemical Properties: The target compound’s higher boiling point (604.4±55.0 °C) compared to simpler analogs (e.g., butanoyl derivative ) reflects stronger intermolecular forces due to the morpholine moiety . Lipophilicity varies significantly: the butanoyl derivative’s logP is predicted to be higher than the morpholine-containing compound, impacting bioavailability .
Pharmacological Potential: Morpholine derivatives are recurrent in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) due to their ability to occupy hydrophobic pockets and form hydrogen bonds . The target compound’s structure aligns with this trend, though specific activity data remain unpublished. Bromine-substituted analogs are often precursors in palladium-catalyzed couplings to generate biaryl structures with enhanced potency.
Biological Activity
Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS: 1251614-22-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H21N3O4S
- Molecular Weight : 339.41 g/mol
- Density : 1.361 g/cm³ (predicted)
- Boiling Point : 604.4 °C (predicted)
- Acidity Constant (pKa) : 0.53 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. The introduction of the morpholine group and the carboxylate moiety is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit notable antimicrobial properties. A study examining various derivatives found that modifications at specific positions on the pyridine ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the presence of electron-withdrawing groups was associated with decreased activity against certain strains, while other substitutions enhanced efficacy .
Table 1: Antibacterial Activity of Thienopyridine Derivatives
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | 100 |
| 5b | 6 | 50 |
| 7b | 3 | 25 |
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Table 2: Anticancer Efficacy Against MCF-7 Cell Line
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
Case Studies
- Antibacterial Study : A comprehensive study screened several thienopyridine derivatives for antibacterial activity using the disk diffusion method. The results indicated that compounds with specific substituents showed enhanced activity against both Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results suggested a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate?
- Methodology : The compound can be synthesized via a multi-step condensation and cyclization process. A general approach involves reacting morpholine-4-carbonyl chloride with a preformed thienopyridine scaffold. For example, similar derivatives (e.g., ethyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate) are synthesized by condensing malononitrile with ethyl 4-oxopiperidine-1-carboxylate in ethanol, followed by crystallization with ethyl ether (yield: 87%) . Key variables to optimize include solvent choice (e.g., ethanol vs. THF), reaction temperature (60–80°C), and stoichiometric ratios of morpholine derivatives.
Q. How can structural characterization be performed using NMR and X-ray crystallography?
- Methodology :
- NMR : Acquire - and -NMR spectra in deuterated solvents (e.g., DMSO-d or CDCl) to confirm the presence of characteristic signals, such as the morpholine carbonyl (δ ~165–170 ppm in ) and ethyl ester protons (δ ~1.2–4.2 ppm in ) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-purity crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Handling : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust. Avoid formation of airborne particles during weighing .
- Storage : Keep in tightly sealed containers under dry, ventilated conditions. Monitor for degradation using periodic HPLC analysis. Stability studies suggest storage at –20°C for long-term preservation .
Advanced Research Questions
Q. How can biological activity (e.g., microtubule inhibition) be evaluated for this compound?
- Methodology :
- In vitro tubulin polymerization assay : Compare the compound’s IC with known inhibitors (e.g., 4SC-207, a microtubule inhibitor with a similar scaffold). Use nM concentrations (e.g., 10–100 nM) in cell lines and μM ranges for purified tubulin .
- Cytotoxicity screening : Perform MTT assays on taxane-resistant cancer cell lines (e.g., HeLa or MCF-7) to assess potency. Validate selectivity via comparative studies on non-cancerous cells .
Q. How should researchers address contradictions in safety data (e.g., conflicting irritation classifications)?
- Methodology : Cross-reference multiple SDS and primary literature. For example, while some SDS indicate no classification for skin irritation (e.g., "classification criteria not met" ), others list H-statements for skin/eye irritation . Resolve discrepancies by:
Conducting in vitro irritation tests (e.g., EpiDerm™ skin model).
Validating with occupational exposure limit (OEL) guidelines (e.g., COSHH regulations) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for morpholine-containing analogs?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine or thiomorpholine) and compare bioactivity. For example, tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate shows enhanced solubility but reduced potency .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to tubulin’s colchicine site. Validate with experimental IC values .
Q. How can analytical methods (e.g., HPLC, MS) be validated for purity assessment?
- Methodology :
- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor purity (>95%) at λ = 254 nm. Calibrate with reference standards (e.g., clopidogrel-related compounds) .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] = ~409.4 g/mol). Compare with theoretical exact mass calculations .
Data Contradiction and Validation
Q. How to resolve discrepancies in spectral data (e.g., NMR shifts) across literature sources?
- Methodology :
Repeat experiments under standardized conditions (solvent, temperature, concentration).
Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
Reference databases (e.g., SDBS or PubChem) for consensus shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
